

Data analysis workflow for ^{15}N metabolic labeling quantification

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Compound of Interest

Compound Name: 4-Nitroaniline- $^{15}\text{N}_2$

CAS No.: 119516-81-3

Cat. No.: B043637

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Technical Support Center: ^{15}N Metabolic Labeling Quantification

Welcome to the technical support center for ^{15}N metabolic labeling quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your data analysis workflow.

I. Understanding the ^{15}N Metabolic Labeling Workflow

Metabolic labeling with stable isotopes, such as ^{15}N , is a powerful technique for the relative quantification of proteins in proteomics.^{[1][2]} In this method, one sample population is grown in a medium containing a "heavy" ^{15}N nitrogen source, while the control population is grown with the natural "light" ^{14}N source.^{[1][2]} This in vivo labeling allows for the combination of samples at an early stage, minimizing experimental variability.^{[3][4]} Unlike SILAC (Stable Isotope Labeling by Amino acids in Cell culture), where specific amino acids are labeled, ^{15}N labeling incorporates the heavy isotope into all nitrogen-containing amino acids.^{[1][4]} This results in a

variable mass shift for each peptide depending on its nitrogen content, which introduces unique data analysis challenges.[1][5]

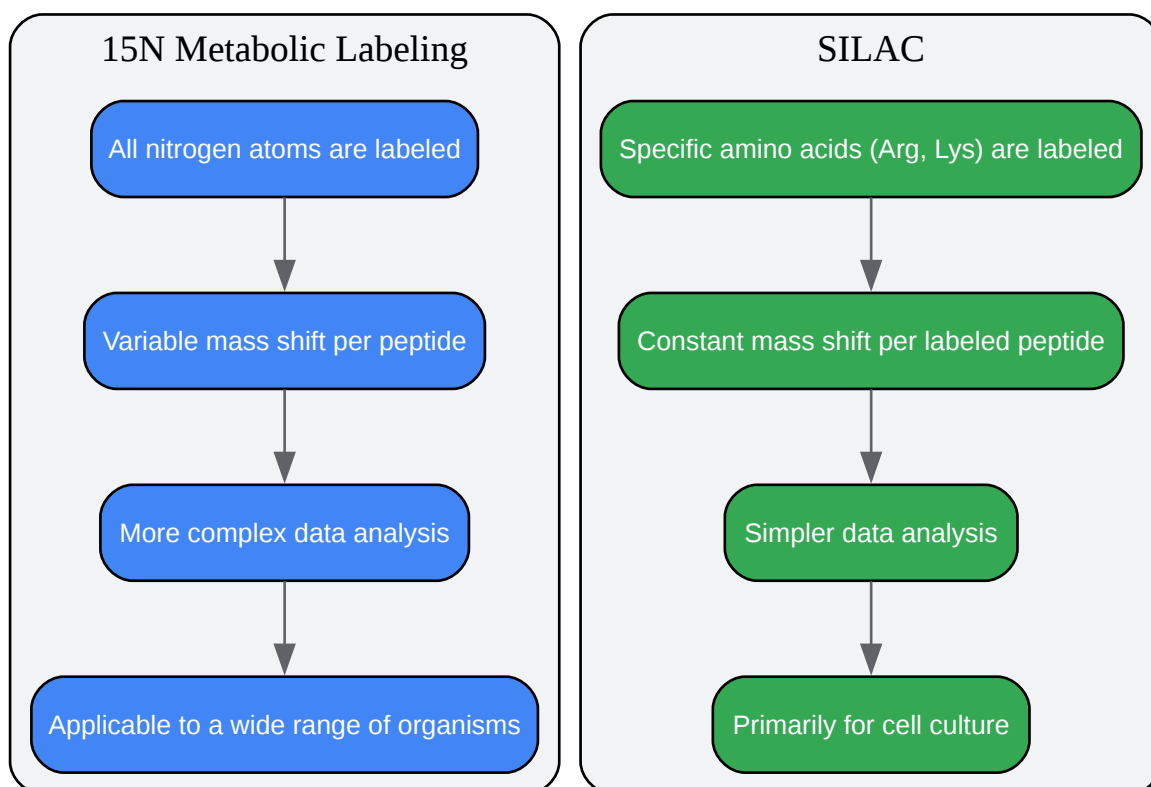
The general workflow for a ^{15}N metabolic labeling experiment involves several key stages, from sample preparation to data analysis.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Sources

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